molecular formula C12H7FO4 B11798481 5-(3-Fluorobenzoyl)furan-2-carboxylic acid

5-(3-Fluorobenzoyl)furan-2-carboxylic acid

Cat. No.: B11798481
M. Wt: 234.18 g/mol
InChI Key: LSOAUYCXKABLGU-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)furan-2-carboxylic acid (CAS: BF-5056, molecular weight: 206.2 g/mol) is a furan-2-carboxylic acid derivative substituted at the 5-position with a 3-fluorophenyl group . Furan derivatives are notable for their diverse bioactivities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties.

Properties

Molecular Formula

C12H7FO4

Molecular Weight

234.18 g/mol

IUPAC Name

5-(3-fluorobenzoyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H7FO4/c13-8-3-1-2-7(6-8)11(14)9-4-5-10(17-9)12(15)16/h1-6H,(H,15,16)

InChI Key

LSOAUYCXKABLGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorobenzoyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . Another approach includes the catalytic reduction of biomass-derived furancarboxylic acids with hydrogen, retaining the carboxylic acid moiety .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of palladium and platinum catalysts in hydrogenation reactions is common in industrial settings .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
Recent studies indicate that compounds similar to 5-(3-Fluorobenzoyl)furan-2-carboxylic acid exhibit promising antimicrobial properties. For instance, furan-based compounds have been identified as potential antimycobacterial agents, which interfere with iron homeostasis in bacteria . The presence of the fluorine atom in the benzoyl moiety may enhance the compound's biological activity, making it a candidate for further investigation in the development of new antibiotics.

Enzyme Inhibition Studies
The interaction of this compound with various biological targets has been a focus of research. Binding affinity studies using molecular docking simulations suggest that this compound may inhibit specific enzymes or receptors involved in disease pathways. Such studies are crucial for understanding its therapeutic potential against conditions such as cancer and bacterial infections.

Material Science

Synthesis of Functional Materials
this compound can serve as a precursor for synthesizing functional materials. Its unique chemical structure allows for modifications that can lead to new polymers or coatings with desirable properties such as improved thermal stability or enhanced mechanical strength. The compound's reactivity can be exploited in creating bio-derived materials, which are increasingly important in sustainable development .

Case Study 1: Antimicrobial Properties

A study published in Molecules explored the antimicrobial activity of furan-containing compounds, highlighting their effectiveness against various pathogens including Escherichia coli and Candida albicans. The research demonstrated that derivatives of this compound could exhibit significant inhibition of microbial growth, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Enzyme Interaction

Research conducted on enzyme inhibition showed that compounds similar to this compound could effectively inhibit enzymes related to cancer progression. This was evidenced by in vitro studies where the compound demonstrated significant binding affinity to target enzymes, suggesting a pathway for therapeutic application against cancer.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key structural analogs include furan-2-carboxylic acids substituted with phenyl rings bearing different functional groups (Table 1).

Table 1: Structural and Physicochemical Properties of Furan-2-Carboxylic Acid Derivatives

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Properties/Activities
5-(3-Fluorophenyl)furan-2-carboxylic acid 3-Fluorophenyl 206.2 BF-5056 N/A (Data limited; inferred similarity)
5-(4-Fluorophenyl)furan-2-carboxylic acid 4-Fluorophenyl 206.2 N/A N/A
5-(3-Nitrophenyl)furan-2-carboxylic acid 3-Nitrophenyl 237.17 N/A Lower solubility in propan-2-ol vs. 2- and 4-nitro isomers
5-(2-Carboxyphenyl)furan-2-carboxylic acid 2-Carboxyphenyl 232.2 88460-78-0 Enhanced hydrophilicity due to -COOH
5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid 3-Methoxycarbonylphenyl 246.2 BF-5033 Increased lipophilicity from ester group

Solubility and Thermodynamic Parameters

highlights the impact of substituent position on solubility. For nitrophenyl isomers in propan-2-ol:

  • 5-(2-Nitrophenyl) : Highest solubility (enthalpy of dissolution: 21.3 kJ/mol, entropy: 68.2 J/mol·K).
  • 5-(4-Nitrophenyl) : Moderate solubility (enthalpy: 24.1 kJ/mol, entropy: 72.5 J/mol·K).
  • 5-(3-Nitrophenyl) : Lowest solubility (enthalpy: 26.8 kJ/mol, entropy: 80.1 J/mol·K) . The 3-fluoro substituent in the target compound may similarly influence solubility due to steric and electronic effects, though direct data are unavailable.

Biological Activity

5-(3-Fluorobenzoyl)furan-2-carboxylic acid is an organic compound that exhibits significant biological activity due to its unique structural features, including a furan ring and a fluorobenzoyl group. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H9FO3C_{12}H_{9}FO_{3}, with a molecular weight of approximately 234.18 g/mol. The presence of the fluorine atom in the benzoyl moiety enhances its chemical reactivity and biological interactions, making it a compound of interest in medicinal chemistry and materials science.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, particularly its potential as an antimicrobial and anticancer agent. Below are key findings from recent studies:

Antimicrobial Activity

Research indicates that compounds similar to this compound may possess antimycobacterial properties, potentially interfering with iron homeostasis in microbial systems. This suggests a pathway for developing new treatments against resistant strains of bacteria .

Anticancer Potential

The compound has shown promise in preclinical studies for its anticancer properties. It may inhibit specific enzymes involved in cancer cell proliferation, which could lead to reduced viability in cancer cell lines. For instance, compounds with similar furan structures have been evaluated for their efficacy against ovarian cancer cells, demonstrating significant inhibition of cell growth at certain concentrations .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity can be assessed through techniques like molecular docking simulations and enzyme inhibition assays, which help elucidate the therapeutic potential of the compound.

Case Studies and Research Findings

  • Antiviral Activity : A study focused on the antiviral properties of furan derivatives indicated that modifications to the furan ring are crucial for maintaining antiviral activity against enteroviruses. The aromatic structure was found to be essential for effectiveness in inhibiting viral replication .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of furan-based compounds have highlighted that substituents on the furan ring significantly influence biological activity. For example, variations in the benzoyl group can lead to differing levels of enzyme inhibition or receptor binding affinity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC12H9FO3Contains a fluorobenzoyl group; potential pharmaceutical applications
5-(3-Fluorophenyl)furan-2-carboxylic acidC11H7FO3Lacks benzoyl group; simpler structure
5-(4-Fluorophenyl)furan-2-carboxylic acidC11H7FO3Different substitution pattern; potential variations in activity
5-(2-Fluorophenyl)furan-2-carboxylic acidC11H7FO3Another isomer; structural differences affect properties

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